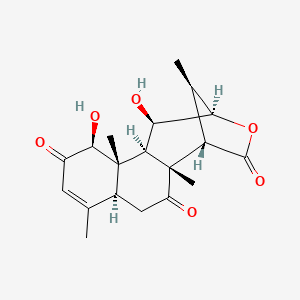

Eurycomalactone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La eurycomalactona se puede aislar de la Eurycoma longifolia mediante una serie de procesos de extracción y purificación. El método de preparación generalmente implica extracción ultrasónica de contracorriente para obtener un extracto acuoso, seguido de pasos de adsorción y purificación adicional .

Métodos de producción industrial: La producción industrial de eurycomalactona implica la extracción a gran escala del material vegetal utilizando disolventes como etanol o metanol. El extracto se somete entonces a técnicas cromatográficas para aislar y purificar la eurycomalactona .

Análisis De Reacciones Químicas

Tipos de reacciones: La eurycomalactona experimenta varias reacciones químicas, que incluyen:

Oxidación: La eurycomalactona se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la eurycomalactona.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la molécula de eurycomalactona.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos bajo diversas condiciones.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de eurycomalactona, cada uno con distintas actividades biológicas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Eurycomalactone exhibits promising anticancer effects across various cancer cell lines. Research has demonstrated that it induces apoptosis in cervical (HeLa), colorectal (HT-29), and ovarian (A2780) cancer cells. The mechanism involves the inhibition of key proteins such as TNF-α and dihydrofolate reductase (DHFR), which are critical in cancer cell proliferation and survival.

Key Findings:

- Cytotoxicity: this compound showed IC50 values indicating significant cytotoxicity: 1.60 µM (HeLa), 2.21 µM (HT-29), and 2.46 µM (A2780) .

- Mechanism of Action: The compound triggers apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Effects

This compound has been shown to inhibit the expression of endothelial adhesion molecules, which are crucial in inflammatory responses. In studies involving human umbilical vein endothelial cells (HUVECs), it effectively reduced the expression of ICAM-1, VCAM-1, and E-selectin in a concentration-dependent manner.

Key Findings:

- Inhibition of Adhesion Molecules: The compound inhibited TNFα-induced expression with IC50 values around 0.5 µM for all three adhesion molecules .

- Protein Synthesis Inhibition: this compound acts as a protein synthesis inhibitor, affecting the levels of short-lived proteins involved in inflammatory signaling .

Treatment of Male Sexual Disorders

This compound is also noted for its potential to enhance male sexual health. Traditional uses of Eurycoma longifolia include improving libido and overall sexual well-being. Experimental studies support these claims, indicating that this compound may positively influence testosterone levels and sexual function.

Key Findings:

- Sexual Health Improvement: Clinical studies suggest that compounds from Eurycoma longifolia, including this compound, can effectively treat male sexual dysfunctions .

Summary Table of Applications

Mecanismo De Acción

La eurycomalactona ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Inhibición de NF-κB: La eurycomalactona es un potente inhibidor de la vía de señalización NF-κB, que desempeña un papel crucial en la inflamación y el cáncer.

Inhibición de la síntesis de proteínas: Inhibe la síntesis de proteínas al agotar los niveles de ciclina D1, lo que lleva al arresto del ciclo celular en la fase G2 / M.

Inducción de apoptosis: La eurycomalactona induce apoptosis en las células cancerosas activando las vías apoptóticas e inhibiendo las proteínas antiapoptóticas.

Comparación Con Compuestos Similares

La eurycomalactona se compara con otros quassinoides como la eurycomanona y la eurycolactona:

Eurycomanona: Similar a la eurycomalactona, la eurycomanona exhibe propiedades anticancerígenas e inhibe la señalización de NF-κB.

Unicidad: La eurycomalactona destaca por su potente actividad inhibitoria de NF-κB y su capacidad para inducir apoptosis en las células cancerosas, lo que la convierte en un candidato prometedor para el desarrollo de fármacos anticancerígenos .

Actividad Biológica

Eurycomalactone, a natural compound derived from the root of Eurycoma longifolia, is gaining attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activities of this compound, including its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

This compound is classified as a quassinoid, a type of compound known for its bitter taste and potent biological effects. Its molecular structure contributes to its pharmacological activities, which have been extensively studied.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : this compound has shown cytotoxic effects against several cancer types, including:

- Cervical cancer (HeLa)

- Colorectal cancer (HT29)

- Ovarian cancer (A2780)

- Breast cancer (MCF-7)

- Lung cancer (A549)

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of this compound in inducing cell death:

- Mechanism of Action : this compound induces apoptosis in cancer cells through:

Table 1: Summary of Anticancer Activity

| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Cervical | HeLa | 2.21 ± 0.049 | Apoptosis |

| Colorectal | HT29 | 1.22 ± 0.11 | Apoptosis |

| Ovarian | A2780 | 2.46 ± 0.081 | Apoptosis |

| Breast | MCF-7 | <5 | Caspase activation |

| Lung | A549 | Not specified | Apoptosis |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting the expression of endothelial adhesion molecules such as ICAM-1, VCAM-1, and E-selectin in human umbilical vein endothelial cells (HUVECs).

- Inhibition Mechanism : The compound acts as an NF-κB inhibitor, with IC50 values around:

- Protein Synthesis Inhibition : this compound has been shown to inhibit protein synthesis in a manner similar to cycloheximide, affecting short-lived proteins like cyclin D1 but not significantly impacting survivin levels .

Case Studies and Research Findings

Several case studies highlight the pharmacological significance of this compound:

- A study demonstrated that this compound enhances chemosensitivity in cancer treatments by inhibiting AKT/NF-κB signaling pathways, suggesting its potential role as an adjunct therapy in chemotherapy .

- Another investigation focused on its antimalarial properties, indicating that this compound may serve as a lead compound against chloroquine-resistant strains of Plasmodium falciparum due to its cytotoxic effects .

Propiedades

IUPAC Name |

(1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHYZHNTIINXEO-MGBQOKOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177627 | |

| Record name | Eurycomalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-24-0 | |

| Record name | Eurycomalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eurycomalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eurycomalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.